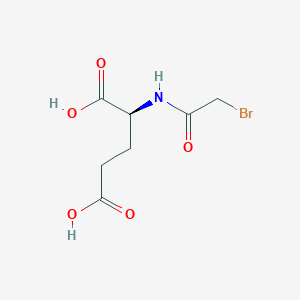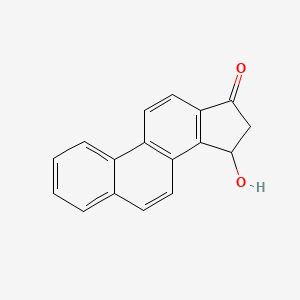
1,4,7,10,13,16-Hexaoxacyclononadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13,16-Hexaoxacyclononadecane, also known as 18-Crown-6, is a crown ether with the molecular formula C12H24O6. It is a cyclic compound consisting of six ethylene oxide units. Crown ethers are known for their ability to form stable complexes with various cations, making them valuable in a range of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclononadecane can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can be purified by distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-Hexaoxacyclononadecane primarily undergoes complexation reactions with various cations. It has a high affinity for potassium cations, forming stable complexes .
Common Reagents and Conditions: The compound is often used in the presence of potassium hydroxide or other strong bases to facilitate the formation of complexes. It can also be used with other reagents like sodium borohydride for specific reduction reactions .
Major Products Formed: The major products formed from reactions involving this compound are typically the cationic complexes. For example, it forms a stable complex with the hydronium ion (H3O+) .
Scientific Research Applications
1,4,7,10,13,16-Hexaoxacyclononadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecane exerts its effects is primarily through the formation of stable complexes with cations. The oxygen atoms in the crown ether ring coordinate with the cation, stabilizing it within the ring structure. This complexation can affect the solubility, reactivity, and transport of the cation .
Comparison with Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which can affect its solubility and complexation properties.
15-Crown-5: Contains five ethylene oxide units, making it smaller and with a different cation affinity.
12-Crown-4: Contains four ethylene oxide units, further reducing its size and altering its complexation behavior.
Uniqueness: 1,4,7,10,13,16-Hexaoxacyclononadecane is unique due to its optimal ring size for complexing potassium cations. Its ability to form stable complexes with a variety of cations makes it versatile for multiple applications in chemistry, biology, and industry .
Properties
CAS No. |
55471-27-7 |
|---|---|
Molecular Formula |
C13H26O6 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclononadecane |
InChI |
InChI=1S/C13H26O6/c1-2-14-4-6-16-8-10-18-12-13-19-11-9-17-7-5-15-3-1/h1-13H2 |
InChI Key |
QUKFESWHICJFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCOCCOC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methylbut-2-EN-1-YL)-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B14630178.png)
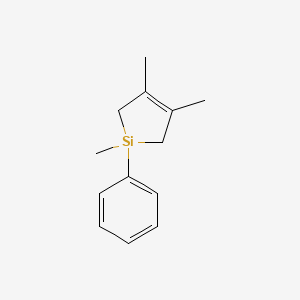
![2-(Quinolin-2-yl)-10H-indeno[1,2-g]quinoline](/img/structure/B14630193.png)
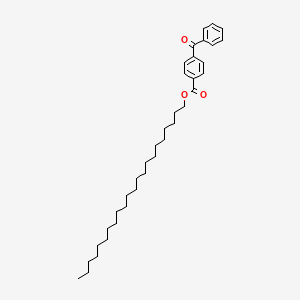
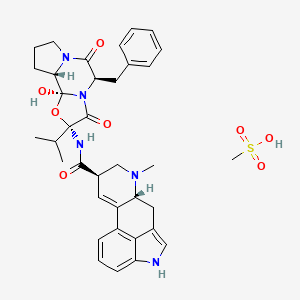
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-Ethylhexyl 3-[bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]-methylstannyl]sulfanylpropanoate](/img/structure/B14630226.png)
![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
![5-[(Methylsulfanyl)methoxy]-3,4-dihydro-2H-pyrrol-2-one](/img/structure/B14630230.png)
